3,7,11-TRIMETHYL-1-DODECEN-3-OL
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Overview
Description
3,7,11-Trimethyl-1-dodecen-3-ol: is an organic compound with the molecular formula C15H30O . It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. The compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the oxidation of fatty alcohols or the reduction of corresponding aldehydes.
Catalytic Hydrogenation: This method uses elemental hydrogen or hydrogen gas in the presence of suitable catalysts to hydrogenate the corresponding fatty alcohol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3,7,11-trimethyl-1-dodecen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to cell lysis and death . In industrial applications, it functions as a catalyst inhibitor by interacting with active sites on the catalyst surface, thereby preventing unwanted reactions .
Comparison with Similar Compounds
Nerolidol: 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol.
Tetrahydronerolidol: A hydrogenated form of nerolidol.
Uniqueness:
- 3,7,11-trimethyl-1-dodecen-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as both a lubricant and an antimicrobial agent makes it versatile for various applications .
Properties
CAS No. |
33185-23-8 |
---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
3,7,11-trimethyldodec-1-en-3-ol |
InChI |
InChI=1S/C15H30O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,13-14,16H,1,7-12H2,2-5H3 |
InChI Key |
XLIJOVLDKFATNT-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)(C=C)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)(C=C)O |
3625-46-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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